2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Acetamide Formation: The acetamide moiety can be introduced through an amidation reaction using acetic anhydride or acetyl chloride.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridazinone moieties.
Reduction: Reduction reactions could target the carbonyl groups within the compound.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.
Medicine
In medicinal chemistry, pyridazinone derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, the compound may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- N-(4-(trifluoromethyl)phenyl)acetamide
- 3-phenylpyridazin-1(6H)-yl derivatives
Uniqueness
The uniqueness of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-19(21,22)14-6-8-15(9-7-14)23-17(26)12-25-18(27)11-10-16(24-25)13-4-2-1-3-5-13/h1-11H,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAMAWDJTAMTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.